molecular formula C14H9NOS2 B14307319 Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone CAS No. 113071-95-7

Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone

Cat. No.: B14307319
CAS No.: 113071-95-7
M. Wt: 271.4 g/mol
InChI Key: JWCIQBVUQMKIGO-UHFFFAOYSA-N
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Description

Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a phenyl group attached to a benzothiazole ring, which is further modified by a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone typically involves the reaction of 2-aminobenzenethiol with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may also interact with cellular pathways, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    Benzothiazole-2-thiol: Used as a corrosion inhibitor and in rubber vulcanization.

    Benzothiazole-2-carboxylic acid: Studied for its potential as a pharmaceutical intermediate.

The uniqueness of this compound lies in its specific structural features and the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

113071-95-7

Molecular Formula

C14H9NOS2

Molecular Weight

271.4 g/mol

IUPAC Name

phenyl-(2-sulfanylidene-3H-1,3-benzothiazol-7-yl)methanone

InChI

InChI=1S/C14H9NOS2/c16-12(9-5-2-1-3-6-9)10-7-4-8-11-13(10)18-14(17)15-11/h1-8H,(H,15,17)

InChI Key

JWCIQBVUQMKIGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C(=CC=C2)NC(=S)S3

Origin of Product

United States

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